Tyrocidine A

Overview

Description

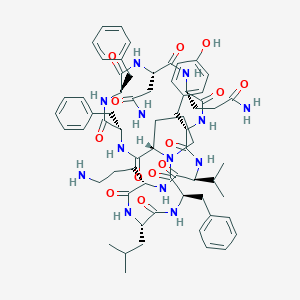

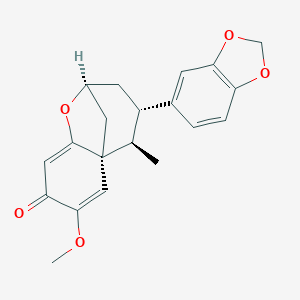

Tyrocidine A is a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis. It is a major constituent of tyrothricin, a mixture that also contains gramicidin. This compound was one of the first commercially available antibiotics and is known for its potent antimicrobial properties. it has been found to be toxic to human blood and reproductive cells, limiting its use to topical applications .

Mechanism of Action

Target of Action

Tyrocidine A is a cyclic decapeptide produced by the bacterium Brevibacillus brevis, commonly found in soil. It can be composed of four different amino acid sequences, resulting in this compound–D. Tyrocidine is a major component of tyrothricin, which also contains gramicidin .

Pharmacokinetics

This compound’s pharmacokinetic properties impact its bioavailability. It is composed of a hydrophobic and a hydrophilic face, allowing it to insert into bacterial membranes, creating porous channels and disrupting membrane integrity. When applied externally as an ointment, tyrocidine can serve as a potent antimicrobial agent .

Result of Action

The molecular and cellular effects of tyrocidine’s action include defined ion-conducting pores, lipid phase separation, and reduced membrane fluidity. These effects lead to the delocalization of a broad range of peripheral and integral membrane proteins. Additionally, tyrocidine can cause DNA damage and interfere with DNA-binding proteins .

Action Environment

Environmental factors significantly influence tyrocidine’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact its effectiveness as an antimicrobial agent .

Biochemical Analysis

Biochemical Properties

Tyrocidine A is produced by an enzyme complex comprising three peptide synthetases, TycA, TycB, and TycC . Each module incorporates one amino acid into the peptide product and can be further subdivided into domains responsible for substrate adenylation, thiolation, condensation, and epimerization .

Cellular Effects

This compound has significant activity against planktonic Candida albicans in the low-micromolar range . It prevents C. albicans biofilm formation in vitro . Studies have shown that this compound disrupts the membrane integrity of mature C. albicans biofilm cells .

Molecular Mechanism

This compound has a unique mode of action in which it disrupts the cell membrane function . It appears to perturb the lipid bilayer of a microbe’s inner membrane by permeating the lipid phase of the membrane . This membrane activity correlates with the permeabilization and rapid lysis of model fungal membranes induced by this compound .

Temporal Effects in Laboratory Settings

Tyrocidines form defined ion-conducting pores, induce lipid phase separation, and strongly reduce membrane fluidity, resulting in delocalization of a broad range of peripheral and integral membrane proteins . They also cause DNA damage and interfere with DNA-binding proteins .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, it is known that this compound has been found to be toxic toward human blood and reproductive cells .

Metabolic Pathways

This compound is involved in the nonribosomal pathway . The biosynthesis of this compound involves three enzymes, TycA, TycB, and TycC .

Subcellular Localization

Given its membrane-disrupting activity, it is likely that this compound interacts with the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of Tyrocidine A involves non-ribosomal peptide synthetases (NRPS), which are large, multifunctional enzymes. The process starts with the adenylation domain, which activates the amino acids and incorporates them into the growing peptide chain. The peptide is then cyclized to form the cyclic decapeptide structure .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Brevibacillus brevis under controlled conditions. The bacteria are cultured in nutrient-rich media, and the antibiotic is extracted and purified from the culture broth. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to isolate this compound from other components .

Chemical Reactions Analysis

Types of Reactions: Tyrocidine A undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the peptide bonds and alter the structure of this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its antimicrobial properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various alkylating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced peptide derivatives .

Scientific Research Applications

Tyrocidine A has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying peptide synthesis and cyclization.

Biology: this compound is used to investigate the mechanisms of bacterial resistance and membrane disruption.

Medicine: Although its toxicity limits its use, this compound is studied for its potential in developing new antimicrobial agents.

Industry: It is used in the development of antimicrobial coatings and materials to prevent microbial contamination

Comparison with Similar Compounds

Gramicidin: Another component of tyrothricin, known for its ability to form ion channels in bacterial membranes.

Polymyxin: A cyclic peptide antibiotic that also targets bacterial membranes but has a different structure.

Bacitracin: A peptide antibiotic that inhibits cell wall synthesis in bacteria

Uniqueness: Tyrocidine A is unique due to its cyclic decapeptide structure and its dual hydrophobic and hydrophilic faces, which allow it to insert into bacterial membranes effectively. Its ability to disrupt membrane integrity without being easily resisted by bacteria sets it apart from other antibiotics .

Properties

IUPAC Name |

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24,27-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H87N13O13/c1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXRBRIWJGAPDU-BBVRJQLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H87N13O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163885 | |

| Record name | Tyrocidine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-70-5, 8011-61-8 | |

| Record name | Tyrocidine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrocidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrocidine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrocidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROCIDINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V134656H89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)

![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)